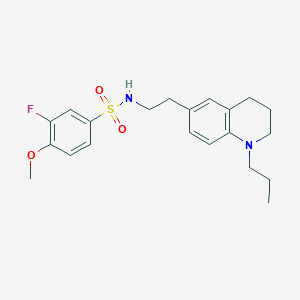
3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds like the one you mentioned often belong to the class of organic compounds known as sulfonamides . They are characterized by the presence of a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. The rest of the molecule can vary greatly, leading to a wide range of properties and uses.
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the quinoline ring, the introduction of the propyl group, and the attachment of the sulfonamide group . The exact methods can vary depending on the specific compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This involves growing a crystal of the compound and analyzing the pattern of X-rays diffracted by the crystal.Chemical Reactions Analysis
The chemical reactions involving a compound like this can depend on many factors, including the specific functional groups present and the conditions of the reaction . Common reactions might include substitution reactions at the sulfonamide group or reactions involving the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be determined using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Structural Insights and Molecular Interactions
The compound exhibits significant structural features conducive to forming hydrogen-bonded chains and intramolecular interactions. For instance, the study by Gelbrich et al. (2011) highlighted a compound with a similar sulfonamide structure, showing an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. This illustrates the potential of such molecules for engineering specific molecular interactions in crystalline structures (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Chemical Reactivity
In the synthesis realm, Ichikawa et al. (2006) described a method leading to the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives via intramolecular substitution, showcasing the reactive versatility of fluoro-substituted sulfonamide compounds. This process underscores the compound's utility in synthesizing ring-fluorinated isoquinolines and quinolines, important for creating novel pharmaceuticals (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Potential Antiviral Applications
Lee et al. (2017) explored derivatives for their anti-dengue virus activity, indicating the compound's framework can be optimized for antiviral properties. This research signifies the potential of such chemical structures in developing new antiviral agents (Lee, Tseng, Lin, & Tseng, 2017).
Fluorescence and Sensing Applications
Kimber et al. (2001) discussed Zinc(II) specific fluorophores, hinting at the capability of similar compounds to act as fluorophores or sensors for metal ions, which is crucial for biological imaging and diagnostic purposes. The study showcases the potential application in designing fluorescence-based sensors for zinc ions, which are important in various biochemical and physiological processes (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-20(17)24)10-11-23-28(25,26)18-7-9-21(27-2)19(22)15-18/h6-9,14-15,23H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSUTZLFYLCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

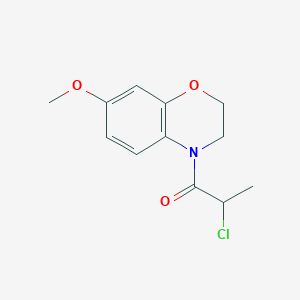
![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)
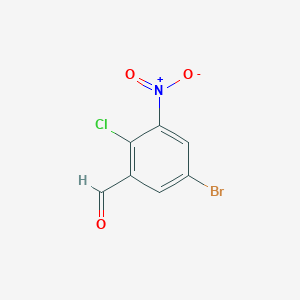
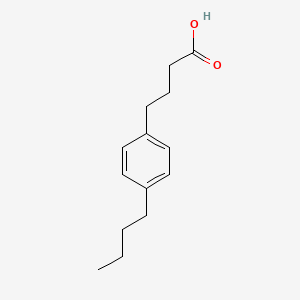
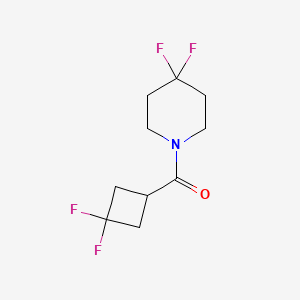
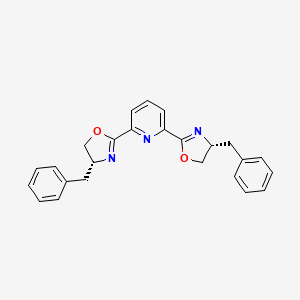
![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)
![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)
![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)
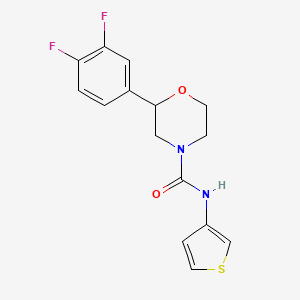
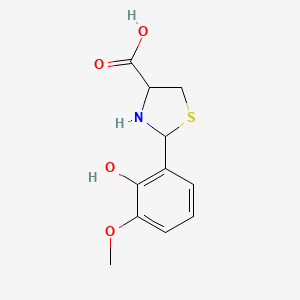
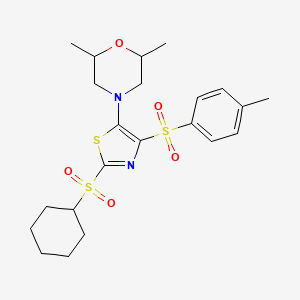
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/no-structure.png)